![molecular formula C20H15ClN2O7 B14516437 4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid CAS No. 62706-99-4](/img/structure/B14516437.png)
4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid is a compound that combines two distinct chemical entities: 4-[(2-Chlorophenyl)methyl]phenol and 3,5-dinitrobenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorophenyl)methyl]phenol typically involves the reaction of 2-chlorobenzyl chloride with phenol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction, resulting in the formation of 4-[(2-Chlorophenyl)methyl]phenol.
3,5-Dinitrobenzoic acid is synthesized through the nitration of benzoic acid
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Chlorophenyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other nucleophiles.
3,5-Dinitrobenzoic acid primarily undergoes:
Reduction: Nitro groups can be reduced to amino groups.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols and benzoic acid derivatives.
Applications De Recherche Scientifique
4-[(2-Chlorophenyl)methyl]phenol and 3,5-dinitrobenzoic acid have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in analytical chemistry.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic effects and as diagnostic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of these compounds depends on their specific applications. For instance, in biological systems, 4-[(2-Chlorophenyl)methyl]phenol may interact with cellular proteins and enzymes, disrupting their normal functions. 3,5-Dinitrobenzoic acid, due to its nitro groups, can act as an electron acceptor, participating in redox reactions within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-3,5-dinitrobenzoic acid: Similar in structure but with a methyl group instead of a chlorophenyl group.
4-Chloro-2-methylphenol: Similar phenolic structure but with different substituents.
Uniqueness
The combination of a chlorophenyl group and nitrobenzoic acid in 4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid provides unique chemical properties, such as enhanced reactivity and potential biological activities, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
62706-99-4 |
|---|---|
Formule moléculaire |
C20H15ClN2O7 |
Poids moléculaire |
430.8 g/mol |
Nom IUPAC |
4-[(2-chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C13H11ClO.C7H4N2O6/c14-13-4-2-1-3-11(13)9-10-5-7-12(15)8-6-10;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8,15H,9H2;1-3H,(H,10,11) |
Clé InChI |
WOJPMEGGBWSCDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)O)Cl.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![([1,1'-Biphenyl]-4,4'-diyl)bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14516354.png)
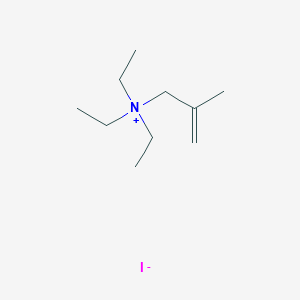
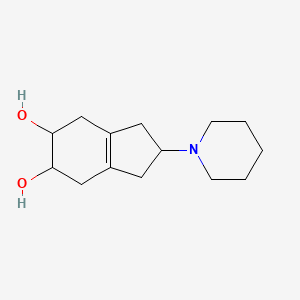
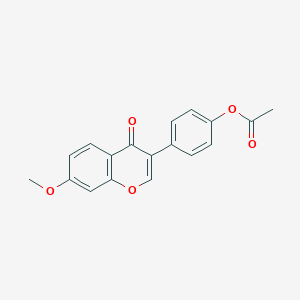
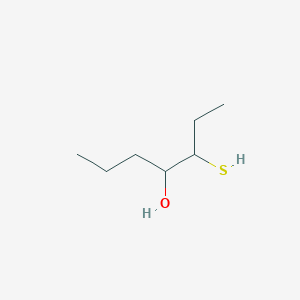
![1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14516395.png)
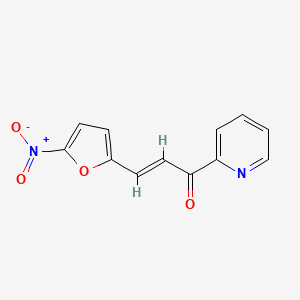
![3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14516409.png)
![7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14516411.png)
![6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516414.png)


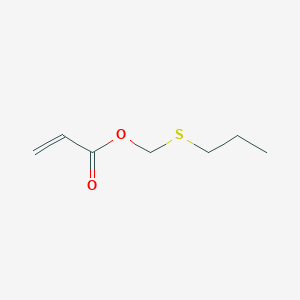
![3-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14516448.png)
